molecular formula C19H14BrN3O5S B2620598 methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-89-3

methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2620598
CAS No.: 865197-89-3
M. Wt: 476.3
InChI Key: QNTDOUSRZDUIJZ-DYBBPNSKSA-N
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Description

Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived heterocyclic compound characterized by a bromo substituent at position 6, a (Z)-configured imino linkage, and an (E)-3-(3-nitrophenyl)acryloyl group. The compound’s structural complexity arises from its conjugated system, which includes a benzothiazole core, an ester moiety, and nitro-functionalized aryl groups.

Properties

IUPAC Name

methyl 2-[6-bromo-2-[(E)-3-(3-nitrophenyl)prop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S/c1-28-18(25)11-22-15-7-6-13(20)10-16(15)29-19(22)21-17(24)8-5-12-3-2-4-14(9-12)23(26)27/h2-10H,11H2,1H3/b8-5+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTDOUSRZDUIJZ-GIOAMXNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions:

  • Initial Formation: : The initial step might involve the synthesis of the benzo[d]thiazole core through a cyclization reaction.

  • Bromination: : Introduction of a bromine atom usually occurs through electrophilic aromatic substitution.

  • Nitrophenyl Introduction: : The nitrophenyl group can be added via nitration reactions.

  • Acryloyl Addition: : Incorporating the acrylate moiety often requires Michael addition or other addition reactions.

Reaction conditions may vary but commonly include the use of organic solvents, specific temperatures, and catalysts to facilitate the steps.

Industrial Production Methods

Industrially, the compound may be produced via a streamlined synthesis protocol to maximize yield and purity. Large-scale synthesis typically employs continuous-flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several reactions such as:

  • Oxidation: : The nitrophenyl group makes it prone to oxidative transformations.

  • Reduction: : Reduction reactions can be used to convert nitro groups to amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions might modify the aromatic system or other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium, sodium borohydride.

  • Catalysts: : Palladium, platinum, and various acidic or basic catalysts.

Major Products

  • Oxidation: : Conversion of nitrophenyl to nitroso or nitro alcohols.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has demonstrated that thiazole-based compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis. Specifically, compounds with similar structures have shown efficacy against breast cancer cell lines (e.g., MCF7), indicating that this compound may also possess similar properties .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level, providing insights into its potential therapeutic uses .

Case Studies

StudyApplicationKey Findings
Antibacterial Activity Assessment Evaluation against Gram-positive and Gram-negative bacteriaShowed promising results with significant inhibition zones compared to controls .
Anticancer Screening Testing on MCF7 breast cancer cell lineInduced apoptosis at micromolar concentrations, with IC50 values indicating strong cytotoxicity .
Molecular Docking Analysis Binding studies with target proteinsHigh binding affinity observed with key enzymes involved in cancer metabolism, suggesting potential for further development .

Mechanism of Action

This compound's biological activity typically involves:

  • Molecular Targets: : May interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: : Potential involvement in pathways related to oxidative stress or signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (): Key differences: Replacement of the 6-bromo and 3-nitroacryloyl groups with an indole and cyanoacetate substituent. Impact: The indole moiety enhances π-stacking interactions, while the cyano group increases electrophilicity compared to the nitroacryloyl group in the target compound.

Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide (): Key differences: A methylthio group replaces the bromine at position 6, and the imino group is protonated as a hydrobromide salt. Impact: The methylthio group introduces steric bulk and reduces electronegativity at position 6, altering reactivity in nucleophilic substitutions. The hydrobromide salt enhances solubility in polar solvents .

6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one ():

  • Key differences : A coumarin scaffold replaces the benzothiazole core, and a methylthiazole group is present at position 3.
  • Impact : The coumarin system confers fluorescence properties absent in the target compound, while the methylthiazole group modifies hydrogen-bonding capacity .

Reactivity and Stability

  • Bromine vs. Methylthio at Position 6 : The bromine atom in the target compound facilitates halogen bonding and Suzuki-Miyaura cross-coupling reactions, whereas the methylthio group in ’s compound is prone to oxidation to sulfoxide/sulfone derivatives .
  • Nitroacryloyl Group: The nitro group’s electron-withdrawing nature increases the acryloyl moiety’s electrophilicity, enhancing Michael addition reactivity compared to non-nitrated analogs (e.g., ’s cyanoacetate derivative) .

Spectroscopic and Crystallographic Data

  • ¹H NMR : The target compound’s aromatic protons (δ 7.8–8.5 ppm) and ester methyl group (δ 3.7 ppm) align with benzothiazole derivatives in and . The (E)-configured acryloyl group shows a characteristic doublet at δ 6.9–7.2 ppm (J = 15 Hz) .

Biological Activity

Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of various intermediates, including bromo and nitro-substituted aromatic compounds. The synthetic pathway often involves the use of hydrazine derivatives and other reagents to form the thiazole ring and the ester functionalities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from benzo[d]thiazole scaffolds have shown IC50 values ranging from 0.07 to 0.19 µM against multiple cancer types, including leukemia and solid tumors .

Table 1: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AHep 3B (Hepatoma)0.06
Compound BHL-60 (Leukemia)0.17
Compound CHCT-116 (Colon Cancer)0.14
Methyl EsterVarious LinesTBD

The proposed mechanism of action for this compound involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is supported by studies showing that related compounds act as antitubulin agents .

Antimicrobial Activity

In addition to anticancer properties, similar thiazole derivatives have demonstrated antibacterial and antifungal activities. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) below 1.5 µg/ml against specific bacterial strains . This suggests potential applications in treating infections alongside their anticancer properties.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of a related compound in vivo, demonstrating significant tumor reduction in mouse models when treated with doses reflecting those used in vitro .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of thiazole derivatives, finding that modifications to the side chains significantly enhanced activity against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core. For example, 2-amino-6-bromobenzothiazole derivatives can be synthesized via cyclization of thiourea intermediates with brominated aromatic aldehydes .
  • Step 2: Schiff base formation. React the benzothiazole amine with (E)-3-(3-nitrophenyl)acryloyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to form the imine linkage .
  • Step 3: Esterification. Introduce the methyl acetate group via nucleophilic substitution or coupling reactions (e.g., using methyl chloroacetate in the presence of K₂CO₃) .
  • Critical Note: Monitor Z/E isomerism during imine formation using HPLC or TLC. Adjust reaction time and temperature to favor the Z-configuration .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the benzothiazole scaffold, imine linkage, and ester group. Compare chemical shifts with analogous compounds (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy: Identify characteristic bands (e.g., C=N stretch at ~1600–1650 cm1^{-1}, ester C=O at ~1720 cm1^{-1}) .
  • X-ray Crystallography: Resolve Z/E configuration and molecular geometry, as demonstrated for structurally related Schiff bases .
  • Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N percentages .

Q. How can the Z/E isomer ratio be controlled during imine formation?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) favor the Z-isomer due to stabilization of the transition state .
  • Catalytic Optimization: Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation and reduce side reactions .
  • Flow Chemistry: Implement continuous-flow reactors for precise control of reaction parameters (residence time, mixing efficiency), as shown in Omura-Sharma-Swern oxidations .
  • Statistical Modeling: Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) and optimize isomer yield .

Q. How can computational methods predict the compound’s reactivity and binding properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron distribution in the benzothiazole and acryloyl groups to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking: Simulate interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina. Validate with in vitro assays .
  • Machine Learning: Train models on high-throughput datasets to predict solubility and stability. For example, use PubChem descriptors to correlate structure with hydrolysis rates .

Q. How can synthetic byproducts arising from bromo and nitro group reactivity be minimized?

Methodological Answer:

  • Protection-Deprotection Strategies: Temporarily protect the nitro group (e.g., using Boc anhydride) during bromination to prevent unwanted electrophilic substitution .
  • Low-Temperature Reactions: Conduct bromination steps at –10°C to reduce radical side reactions .
  • Chromatographic Monitoring: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates and remove nitro-reduction byproducts .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while maintaining cell viability .
  • Prodrug Derivatization: Synthesize phosphate or glycoside esters to improve hydrophilicity, as demonstrated for benzothiazole-based anticancer agents .
  • Micellar Encapsulation: Employ non-ionic surfactants (e.g., Poloxamer 407) to solubilize the compound for in vivo studies .

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